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Compound of Interest

Compound Name: 3,5-Diiodo-4-methoxypyridine

Cat. No.: B3029973

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

3,5-Diiodo-4-methoxypyridine is a halogenated pyridine derivative with potential applications
in organic synthesis and medicinal chemistry. As with any novel compound, a thorough
structural characterization is paramount to confirm its identity and purity. This guide provides a
detailed overview of the expected spectroscopic data for 3,5-diiodo-4-methoxypyridine,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The presented data is a synthesis of established principles of spectroscopy and data from
analogous substituted pyridine compounds, offering a robust framework for researchers
working with this molecule.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic output.
3,5-Diiodo-4-methoxypyridine consists of a pyridine ring substituted with two iodine atoms at
positions 3 and 5, and a methoxy group at position 4. This substitution pattern dictates the
electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of 3,5-Diiodo-4-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Due to the symmetry of 3,5-diiodo-4-methoxypyridine, a simplified spectrum is

expected.

'H NMR Spectroscopy

The proton NMR spectrum is anticipated to show two distinct signals corresponding to the
aromatic protons and the methoxy group protons.
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Chemical Shift
(3) ppm Multiplicity Integration Assighment Rationale
(Predicted)

The two protons
at positions 2
and 6 are
chemically
equivalent due to
the molecule's
symmetry. Their
chemical shift is
expected to be
downfield due to
~8.2 Singlet 2H H-2, H-6 the deshielding
effect of the
electronegative
nitrogen atom
and iodine
atoms. The
signal will appear
as a singlet as
there are no
adjacent protons

to couple with.

The three
protons of the
methoxy group
are equivalent
and will appear
~4.0 Singlet 3H -OCHs a_s a sharp
singlet. The
chemical shift is
typical for a
methoxy group
attached to an

aromatic ring.
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3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum is predicted to exhibit four signals, corresponding to
the four unique carbon environments in the molecule.

Chemical Shift (6) ppm

. Assignment Rationale
(Predicted)

The carbon atom attached to

the oxygen of the methoxy
~160 C-4 group is expected to be

significantly deshielded and

appear at a low field.

The two equivalent carbon

atoms adjacent to the nitrogen
~150 C-2,C-6 _ _

are deshielded and will appear

downfield.

The carbon atoms bonded to
the iodine atoms are expected
to be shielded due to the

~90 C-3,C-5 o
heavy atom effect of iodine,
resulting in an upfield chemical

shift.

The carbon of the methoxy
~60 -OCHs group will have a characteristic

chemical shift in this region.

Experimental Protocol: NMR Data Acquisition

A general protocol for acquiring NMR data for a solid sample like 3,5-diiodo-4-
methoxypyridine is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube. Ensure the sample is fully
dissolved to obtain a homogeneous solution.
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 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR due to the lower

natural abundance of the 13C isotope.

Data Acquisition

Data Processing

—
Fourier Transform Phase Correction Baseline Correction Integration & Referencing
g

Sample Preparation

lve sample
d t (d olvel ( NMR(b

Click to download full resolution via product page

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 3,5-diiodo-4-methoxypyridine is expected to show characteristic absorption
bands for the C-O, C-N, C-H, and C-I bonds, as well as aromatic C=C and C=N stretching

vibrations.
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Wavenumber (cm~?)

. Intensity Assignment
(Predicted)
3100-3000 Weak-Medium Aromatic C-H stretch
2950-2850 Weak-Medium Aliphatic C-H stretch (-OCH3)
] Aromatic C=C and C=N

1600-1450 Medium-Strong )

stretching
1250-1200 Strong Aryl-O-C asymmetric stretch
1050-1000 Medium Aryl-O-C symmetric stretch
Below 600 Medium C-I stretch

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR
spectra of solid samples.

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Acquire the IR spectrum.

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its elemental composition and structure.

Expected Mass Spectrum

The electron ionization (El) mass spectrum of 3,5-diiodo-4-methoxypyridine is expected to
show a prominent molecular ion peak. The isotopic pattern of this peak will be characteristic of
a molecule containing two iodine atoms.
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m/z (Predicted) lon Rationale

Molecular ion peak. The

presence of two iodine atoms

361 M]* . : -
will result in a characteristic
isotopic pattern.

Loss of a methyl radical from

346 [M - CH3]*
the methoxy group.

234 [M-1]* Loss of an iodine atom.

107 [M-21]* Loss of both iodine atoms.

Experimental Protocol: Mass Spectrometry Data
Acquisition (El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples.

« lonization: lonize the sample using a high-energy electron beam (typically 70 eV).

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions to generate the mass spectrum.
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[CeHel2NO]*
m/z = 361

[CsHslzNOT*+ [CeHeINO]*
m/z = 346 m/z = 234

[CeHsNO]*
m/z = 107
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Caption: Predicted major fragmentation pathways for 3,5-Diiodo-4-methoxypyridine in EI-MS.

Conclusion

The spectroscopic data presented in this guide, derived from foundational principles and
analysis of related structures, provides a comprehensive technical overview for the
characterization of 3,5-diiodo-4-methoxypyridine. The predicted NMR, IR, and MS spectra
offer researchers and drug development professionals a reliable reference for confirming the
synthesis and purity of this compound, thereby ensuring the integrity of their subsequent
research and development activities.

 To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 3,5-Diiodo-4-
methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029973#spectroscopic-data-for-3-5-diiodo-4-
methoxypyridine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3029973?utm_src=pdf-body-img
https://www.benchchem.com/product/b3029973?utm_src=pdf-body
https://www.benchchem.com/product/b3029973?utm_src=pdf-body
https://www.benchchem.com/product/b3029973#spectroscopic-data-for-3-5-diiodo-4-methoxypyridine-nmr-ir-ms
https://www.benchchem.com/product/b3029973#spectroscopic-data-for-3-5-diiodo-4-methoxypyridine-nmr-ir-ms
https://www.benchchem.com/product/b3029973#spectroscopic-data-for-3-5-diiodo-4-methoxypyridine-nmr-ir-ms
https://www.benchchem.com/product/b3029973#spectroscopic-data-for-3-5-diiodo-4-methoxypyridine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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